5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine

Fragment-based drug discovery Lead-likeness Molecular complexity

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine (CAS 389607-01-6), systematically named 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine, is a non-flat, bicyclic heterocycle comprising a fully saturated pyridine ring fused to a 1,2,4-triazole. With a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g·mol⁻¹, this compound serves as an unsubstituted parent core that is commercially available at ≥97% purity from multiple suppliers.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 389607-01-6
Cat. No. B3052156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine
CAS389607-01-6
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC=N2)C1
InChIInChI=1S/C6H9N3/c1-2-4-9-6(3-1)7-5-8-9/h5H,1-4H2
InChIKeyAGBCFJLARPKYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine (CAS 389607-01-6): A Saturated Bicyclic Heterocycle Core for Lead-Like Compound Design


5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine (CAS 389607-01-6), systematically named 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine, is a non-flat, bicyclic heterocycle comprising a fully saturated pyridine ring fused to a 1,2,4-triazole [1]. With a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g·mol⁻¹, this compound serves as an unsubstituted parent core that is commercially available at ≥97% purity from multiple suppliers . The scaffold is recognized as a privileged motif in medicinal chemistry—its saturated architecture confers a high fraction of sp³-hybridized carbons (Fsp³ = 0.67), distinguishing it sharply from its fully aromatic counterpart, [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1), and aligning with the established principle that increasing molecular saturation correlates with improved clinical success rates [2].

Why Generic Substitution of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine with Regioisomeric or Aromatic Analogs Can Derail a Discovery Program


The triazolopyridine chemical space contains multiple closely related cores that are not functionally interchangeable. The fully aromatic [1,2,4]triazolo[1,5-a]pyridine (Fsp³ = 0) has served as the hinge-binding element in FDA-approved JAK inhibitors such as filgotinib, but replacing it with the saturated 5,6,7,8-tetrahydro variant (Fsp³ = 0.67) fundamentally alters molecular shape, lipophilicity, and conformational behavior—parameters that directly govern target selectivity and pharmacokinetics [1]. Similarly, the regioisomeric [4,3-a] scaffold undergoes thermal Dimroth rearrangement to the [1,5-a] isomer under preparative conditions, meaning that downstream derivatives built on the [4,3-a] core may contain variable amounts of the [1,5-a] contaminant unless the isomerization is intentionally exploited or rigorously controlled [2]. Substituting one scaffold for another without accounting for these differences risks irreproducible biological results, failed scale-up, and erroneous structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Analogs


Fsp³ Molecular Complexity: Tetrahydro Core vs. Aromatic Parent

The target compound possesses an Fsp³ of 0.67 (4 sp³ carbons / 6 total carbons), whereas the aromatic comparator [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1) has an Fsp³ of 0 . Lovering et al. (2009) demonstrated that Fsp³ increases by 31% on average as compounds progress from discovery (mean Fsp³ = 0.36) to marketed drugs (mean Fsp³ = 0.47), and that higher Fsp³ correlates with reduced attrition in clinical development [1].

Fragment-based drug discovery Lead-likeness Molecular complexity

Regioisomeric Stability: [1,5-a] vs. [4,3-a] Scaffold Under Thermal Conditions

The [1,5-a] regioisomer is the thermodynamically stable product of the Dimroth rearrangement. Potts and Surapaneni (1970) demonstrated that s-triazolo[4,3-a]pyridines isomerize irreversibly to the s-triazolo[1,5-a]pyridine system under thermal or basic conditions, with electron-withdrawing substituents on the pyridine ring greatly accelerating the rearrangement [1]. This means that derivatives constructed on the [4,3-a] core may contain [1,5-a] contamination, whereas the [1,5-a] scaffold provides a single, stable regioisomeric form.

Regioisomeric purity Dimroth rearrangement Process chemistry

Building Block Diversity: Six Sets of Functionalized Derivatives Accessible from the Tetrahydro Core

Mishchuk et al. (2016) reported the preparation of six distinct sets of functionalized building blocks based on the 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine and [4,3-a]pyridine cores. The synthetic routes employ a catalyst-free, three-step sequence from commercially available precursors, yielding diversely substituted amines, carboxylic acids, and aminomethyl derivatives suitable for immediate library production [1]. In a direct validation, the [4,3-a] regioisomer yielded a focused 180-compound library from which three compounds selectively stimulated GLP-1 secretion in cellular assays at EC₅₀ values ranging from 5 to 25 μM without cytotoxicity up to 250 μM [1][2].

Building block synthesis Parallel library design Privileged scaffold

Lipophilicity Control: Computed LogP of Tetrahydro Core vs. Aromatic Analog

The saturation of the pyridine ring reduces lipophilicity. A closely related tetrahydrotriazolopyridine scaffold (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine exhibits a computed LogP of −0.89 and Fsp³ of 0.71 . By contrast, the aromatic [1,2,4]triazolo[1,5-a]pyridine scaffold has an estimated LogP of approximately +0.5 to +1.0, consistent with the general observation that saturation of a pyridine ring reduces LogP by 1–2 log units [1]. The molecular weight of the target compound (123.16 g·mol⁻¹) remains well within lead-like limits (MW ≤ 250), with zero hydrogen-bond donors and only three hydrogen-bond acceptors .

Lipophilicity Physicochemical property space Oral bioavailability

Scaffold Utilization Across Therapeutic Areas: Comparative Patent Landscape

The tetrahydro[1,2,4]triazolo[1,5-a]pyridine scaffold has been incorporated into patent-protected chemical series across multiple therapeutic areas. The [1,5-a] regioisomer specifically appears in patent applications targeting influenza virus RNA-dependent RNA polymerase (PA–PB1 interaction inhibitors) [1] and in immunomodulatory programs targeting PD-1/PD-L1 interactions [2]. Meanwhile, the [4,3-a] regioisomer dominates the mGlu5 positive allosteric modulator (Eli Lilly, US20120252838A1) and γ-secretase modulator (Takeda) patent estates [3][4]. This regioisomeric division of therapeutic applications underscores that the two scaffolds are not interchangeable in patent strategy.

Patent analysis Therapeutic diversification Competitive intelligence

High-Impact Application Scenarios for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases and CNS Receptors

With MW = 123, zero HBD, three HBA, and Fsp³ = 0.67, this compound satisfies all Rule-of-Three criteria for fragment screening while providing three-dimensional character absent from most aromatic fragment libraries [1][2]. The scaffold's saturated pyridine ring introduces conformational complexity that can be elaborated through the 6-, 7-, and 8-positions, as demonstrated by the six building-block sets reported by Mishchuk et al. [3]. Procurement of this core at 97% purity from commercial suppliers enables immediate fragment soaking or SPR screening without additional purification.

Antiviral Drug Discovery: Influenza RNA-Dependent RNA Polymerase (RdRP) PA–PB1 Interaction Inhibitors

The [1,5-a] tetrahydro scaffold has been specifically deployed in patent-protected series targeting the PA–PB1 protein–protein interaction of influenza RdRP, a validated antiviral target [4]. The scaffold's non-planar geometry may facilitate the disruption of protein–protein interfaces, which are notoriously difficult to target with flat, aromatic compounds. The regioisomeric stability of the [1,5-a] core ensures that scaled-up material for in vivo efficacy studies remains free of [4,3-a] contamination that could confound pharmacodynamic readouts.

Building Block Procurement for Parallel Library Synthesis in Hit-to-Lead Optimization

The unsubstituted parent core (CAS 389607-01-6, ≥97% purity) is commercially stocked by multiple global suppliers, enabling rapid procurement for parallel derivatization . The scaffold can be functionalized at the 2-, 6-, 7-, and 8-positions using standard transformations (amide coupling, reductive amination, Suzuki coupling on halogenated derivatives), as established by Mishchuk et al. [3]. This enables the rapid enumeration of 100–500 compound libraries for hit-to-lead SAR exploration without the lead-time penalty of custom core synthesis.

CNS Drug Discovery Programs Requiring Low Lipophilicity and High Ligand Efficiency

With an estimated LogP of approximately −0.9—roughly 1.4–1.9 log units lower than its aromatic counterpart—the tetrahydro core is inherently better suited for CNS programs where excessive lipophilicity drives hERG binding, phospholipidosis, and metabolic instability [2]. The scaffold's low molecular weight (123 Da) provides ample room for appending substituents while staying within the CNS MPO (Multiparameter Optimization) desirable space (MW ≤ 360, LogP ≤ 3, TPSA ≤ 90 Ų), making it an attractive starting point for neuroscience hit-finding.

Quote Request

Request a Quote for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.